molecular formula C25H15ClN2O4 B11372958 5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11372958
M. Wt: 442.8 g/mol
InChI Key: RXGPTKHXDAERIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzofuran, chlorophenyl, and oxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.

    Introduction of the Benzoyl Group: Friedel-Crafts acylation can be used to introduce the benzoyl group onto the benzofuran ring.

    Synthesis of the Oxazole Ring: This can be done through cyclization reactions involving nitriles and aldehydes.

    Coupling Reactions: The final step often involves coupling the benzofuran and oxazole intermediates with the chlorophenyl group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the oxazole ring or the benzoyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.

    Diagnostic Agents: Use in the development of diagnostic imaging agents.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science: Possible applications in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action for “N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide” would depend on its specific application. For example:

    Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric site.

    Receptor Binding: It could exert its effects by binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

  • Structural Features : The presence of the chlorophenyl group distinguishes it from other similar compounds.
  • Biological Activity : Differences in biological activity due to the specific substituents on the phenyl ring.

Properties

Molecular Formula

C25H15ClN2O4

Molecular Weight

442.8 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H15ClN2O4/c26-17-12-10-15(11-13-17)21-14-19(28-32-21)25(30)27-22-18-8-4-5-9-20(18)31-24(22)23(29)16-6-2-1-3-7-16/h1-14H,(H,27,30)

InChI Key

RXGPTKHXDAERIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.